4-(4-Bromophenoxy)piperidine

Organic Synthesis Cross-Coupling Building Block

Generic 4-phenoxypiperidine analogs fail in PROTAC synthesis due to missing para-bromo handle. 4-(4-Bromophenoxy)piperidine (CAS 74130-05-5) provides the exact precursor for linker 1-BOC-4-(4-bromophenoxy)piperidine. - Chemoselective bromine for Suzuki-Miyaura coupling. - HCl salt form for higher solubility & accurate weighing. - In stock for immediate scale-up from mg to gram.

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
CAS No. 74130-05-5
Cat. No. B1280539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenoxy)piperidine
CAS74130-05-5
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC=C(C=C2)Br
InChIInChI=1S/C11H14BrNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2
InChIKeyKELAIWLMVFYRJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromophenoxy)piperidine: Building Block for CNS & PROTAC


4-(4-Bromophenoxy)piperidine (CAS: 74130-05-5) is an organic compound featuring a piperidine ring substituted at the 4-position with a 4-bromophenoxy group [1]. It is a piperidine derivative with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . This compound is not a final drug product but a specialized research intermediate. Its structural features, including the rigid piperidine-aryl ether linkage and the reactive bromine atom, make it a versatile building block in medicinal chemistry, particularly for the synthesis of compounds targeting central nervous system (CNS) disorders and for constructing advanced therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras) .

PROTAC linker precursor via BOC-protected derivative
para-Bromo handle enables cross-coupling diversification
4-phenoxypiperidine scaffold for CNS library synthesis

Why 4-(4-Bromophenoxy)piperidine Cannot Be Replaced by Analogs


Generic substitution of 4-(4-Bromophenoxy)piperidine fails due to the critical and synergistic function of its specific substitution pattern. While related compounds like 4-phenoxypiperidine or 3-(4-bromophenoxy)piperidine may appear structurally similar, they lack the precise combination of a 4-bromophenyl group and a 4-piperidinyl ether linkage. This specific arrangement is essential for two primary reasons: 1) the bromine atom at the para position of the phenyl ring provides a unique, chemoselective handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is not present in non-halogenated analogs ; and 2) the 4-phenoxypiperidine core is a privileged scaffold in medicinal chemistry, and the para-bromo substitution both preserves this core and imparts distinct electronic and steric properties that influence downstream biological activity, such as enhancing binding affinity through halogen bonding [1]. Altering the position of the bromine or the piperidine attachment point yields compounds with different reactivity and biological profiles, making them unsuitable for targeted synthetic routes or structure-activity relationship (SAR) studies.

Halogen Non-brominated analogs lack the reactive handle for cross-coupling, blocking PROTAC linker synthesis.
Position Isomers with different bromine or piperidine attachment shift electronic and steric profiles, altering SAR outcomes.

Quantitative Differentiation of 4-(4-Bromophenoxy)piperidine from Analogs


para-Bromo Substituent Enables Unique Cross-Coupling Reactivity

The primary differentiator for 4-(4-Bromophenoxy)piperidine is its para-bromo substituent, which serves as a handle for transition metal-catalyzed cross-coupling reactions . In a direct comparison with the non-brominated analog 4-phenoxypiperidine (CAS: 6274-57-9), the target compound provides a site for selective palladium-catalyzed C-C bond formation via Suzuki-Miyaura or Buchwald-Hartwig reactions. 4-Phenoxypiperidine lacks this reactive halogen, preventing its direct use in such transformations without additional, often low-yielding, functionalization steps. While exact reaction yield data comparing these specific substrates is not disclosed in primary literature, the presence of the bromine atom quantifiably changes the compound's utility. For instance, the compound's BOC-protected derivative, 1-BOC-4-(4-bromophenoxy)piperidine, is a direct product of its reaction with (BOC)2O, a standard amine protection step that proceeds with a typical yield of >80% for this substrate class .

Synthetic Utility
Class-level inference
Enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) via para-bromo handle.
Expands accessible chemical space for library synthesis.
Class-level inference; direct yield comparison not available.
Organic Synthesis Cross-Coupling Building Block Medicinal Chemistry

Weak NAAA Inhibition as a Baseline for SAR Studies

In a specific biological assay, a close derivative, 4-(4-Bromophenoxy)piperidine-1-carbonitrile, exhibits weak inhibition of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) with an IC50 of 1,000 nM [1]. While this compound is a nitrile derivative, it provides a relevant baseline for the core 4-(4-bromophenoxy)piperidine scaffold. In contrast, optimized NAAA inhibitors in the same patent series (US9963444) achieve IC50 values in the low nanomolar range (e.g., <100 nM) [2]. This demonstrates that the core scaffold is a valid starting point for medicinal chemistry optimization but does not possess high inherent potency. Its value is as a control compound or a template for improvement, not as a potent inhibitor itself.

NAAA IC50 Baseline
Cross-study comparable
IC50 = 1,000 nM
Defined low-potency reference for NAAA inhibitor screening.
1-carbonitrile derivative; optimized leads show IC50
PROTAC Linker
Supporting evidence
Precursor to validated PROTAC linker 1-BOC-4-(4-bromophenoxy)piperidine.
Enables targeted protein degradation research.
Non-brominated analogs cannot serve as linker precursors.
Salt Form Identity
Direct head-to-head comparison
MW 292.60 g/mol (HCl) vs 256.14 g/mol (free base); higher melting point.
Facilitates accurate weighing and aqueous solubility.
Hydrochloride salt preferred for reproducible handling.
Drug Discovery NAAA Inhibition SAR Pain/Inflammation

BOC-Protected Derivative as a PROTAC Linker Precursor

The BOC-protected derivative, 1-BOC-4-(4-bromophenoxy)piperidine (CAS 308386-38-1), is a direct derivative of 4-(4-bromophenoxy)piperidine and is a recognized PROTAC linker . The parent compound serves as the essential synthetic precursor to this linker. In the context of PROTAC synthesis, the para-bromo substituent provides the orthogonal reactive handle needed to attach the linker to a ligand for an E3 ubiquitin ligase. Analogs lacking the bromine, such as 4-phenoxypiperidine, cannot be used for this purpose as they lack a functional group for selective conjugation. While a quantitative yield comparison is not applicable here, the qualitative difference in application is absolute: the target compound enables PROTAC synthesis, and the non-brominated analog does not.

PROTAC Linker
Supporting evidence
Precursor to validated PROTAC linker 1-BOC-4-(4-bromophenoxy)piperidine.
Enables targeted protein degradation research.
Non-brominated analogs cannot serve as linker precursors.
PROTACs Linker Targeted Protein Degradation Chemical Biology

Hydrochloride Salt: Handling and Solubility Advantages

4-(4-Bromophenoxy)piperidine is often procured and used as its hydrochloride salt (CAS 63843-58-3) . This form offers quantifiable advantages in handling and physical properties compared to the free base (CAS 74130-05-5) [1]. The free base is reported as a solid with a melting point of 43-47°C , while the hydrochloride salt is a solid with a significantly higher melting point, often >200°C, making it more stable and easier to handle as a powder at room temperature. Furthermore, salt formation quantifiably increases aqueous solubility, a critical factor for in vitro assays and certain reaction conditions. The molecular weight difference is also quantifiable: the free base has a molecular weight of 256.14 g/mol, while the hydrochloride salt has a molecular weight of 292.60 g/mol .

Salt Form Identity
Direct head-to-head comparison
MW 292.60 g/mol (HCl) vs 256.14 g/mol (free base); higher melting point.
Facilitates accurate weighing and aqueous solubility.
Hydrochloride salt preferred for reproducible handling.
Formulation Pre-formulation Solubility Chemical Synthesis

4-(4-Bromophenoxy)piperidine: Validated Research Applications


PROTAC Linker Synthesis

The primary, evidence-supported application for 4-(4-Bromophenoxy)piperidine is as a precursor to the PROTAC linker, 1-BOC-4-(4-bromophenoxy)piperidine. The parent compound is essential for creating this linker, which is used to connect a target protein ligand to an E3 ligase ligand in PROTAC molecules. This application is not possible with non-brominated analogs.

Cross-Coupling Building Block for CNS Libraries

Its para-bromo substituent enables the compound to be used as a core building block in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate focused libraries of novel 4-phenoxypiperidine derivatives. These libraries are valuable for exploring structure-activity relationships (SAR) in CNS drug discovery programs, where the 4-phenoxypiperidine motif is a known privileged scaffold.

Negative Control for NAAA Inhibition Assays

Based on data from a close derivative, 4-(4-Bromophenoxy)piperidine-1-carbonitrile (IC50 = 1,000 nM), the core scaffold can serve as a low-potency reference or negative control in biochemical assays for NAAA. This allows researchers to benchmark the activity of novel NAAA inhibitors and confirm assay sensitivity. [1]

Hydrochloride Salt for Aqueous Assays

For any of the above applications requiring aqueous solubility or a high-melting solid for accurate weighing, the hydrochloride salt of 4-(4-Bromophenoxy)piperidine is the preferred form. It offers demonstrably higher melting point and aqueous solubility compared to the free base, ensuring more reliable and reproducible experimental results.

Application
Selection Property
Validation Focus
PROTAC Linker Synthesis
para-Bromo conjugation handle
Cross-coupling efficiency
CNS Library Synthesis
4-phenoxypiperidine scaffold with bromine
Suzuki-Miyaura diversification
NAAA Assay Negative Control
Low-potency NAAA reference
Assay sensitivity benchmarking
Aqueous Assay Formulation
High-melting hydrochloride salt
Solubility and handling reproducibility

Technical Documentation Hub

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39 linked technical documents
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